2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

Catalog No.
S727554
CAS No.
675126-27-9
M.F
C15H21N3O3
M. Wt
291.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitr...

Sourcing non-reduced nitro precursors or generic anthranilic acids for Gefitinib synthesis forces the use of corrosive POCl3 or generates nitrile-reduction impurities, compromising yield. This pre-reduced 2-aminobenzonitrile with pre-installed morpholinopropoxy side chain eliminates those steps, enabling a high-yield, Dimroth-rearrangement-based cyclization. • Bypasses hazardous chlorinating agents, reducing reactor corrosion and waste. • Prevents over-reduction impurities, ensuring high-purity API. • Streamlines synthesis by allowing direct amidine-mediated cyclization.

CAS Number

675126-27-9

Product Name

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

IUPAC Name

2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzonitrile

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

InChI

InChI=1S/C15H21N3O3/c1-19-14-10-13(17)12(11-16)9-15(14)21-6-2-3-18-4-7-20-8-5-18/h9-10H,2-8,17H2,1H3

InChI Key

DSPAUOALMSIBJA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)N)C#N)OCCCN2CCOCC2

Canonical SMILES

COC1=C(C=C(C(=C1)N)C#N)OCCCN2CCOCC2

Synonyms

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, Gefitinib Intermediate, 4-Methoxy-5-(3-morpholinopropoxy)anthranilonitrile, 2-Amino-4-methoxy-5-[3-(morpholin-4-yl)propoxy]benzonitrile, 5-(3-Morpholinopropoxy)-4-methoxyanthranilonitrile

Purity

≥98%

Package Size

25 mg, 50 mg, 100 mg, 1 g

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (CAS 675126-27-9) is an advanced, highly functionalized building block primarily utilized in the commercial synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, most notably Gefitinib [1]. Structurally, it features an ortho-aminobenzonitrile core pre-installed with a morpholinopropoxy side chain, which is critical for the pharmacokinetic solubility of the final active pharmaceutical ingredient (API) [2]. From a procurement perspective, sourcing this exact intermediate allows manufacturers to bypass complex, multi-step early-stage functionalization and proceed directly to amidine-mediated cyclization, significantly streamlining the reactor footprint and reagent overhead required for quinazoline core assembly [1].

Research Fit

Gefitinib synthesis intermediate for the quinazoline core assembly route
Amino-substituted benzonitrile enables key reduction-to-cyclization sequence
Supplied as Gefitinib Impurity 30 reference standard for analytical method support

Substituting this specific intermediate with generic anthranilic acid derivatives or its un-reduced nitro-benzonitrile precursor introduces severe process inefficiencies that directly impact API manufacturability [1]. If a buyer procures a standard anthranilic acid or quinazolin-4-one intermediate, the synthetic route mandates the use of highly corrosive chlorinating agents (such as POCl3) to activate the core for aniline coupling, requiring specialized corrosion-resistant reactors and generating hazardous acidic waste [2]. Conversely, if the upstream 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is selected to save upfront material costs, the necessary reduction step is prone to concurrent over-reduction of the nitrile group, generating inseparable impurities that drastically lower the final yield and purity of the API[1]. Therefore, procuring the pre-reduced, precisely functionalized 2-aminobenzonitrile is essential for maintaining a high-yielding, continuous, and compliant manufacturing process.

Substitution Risk

Nitro precursor substitution
Switching to the nitro analog (CAS 675126-26-8) may skip the required reduction, altering downstream impurity profiles and reaction conditions.
Side-chain or amine variation
Alternative morpholinoalkoxy lengths or different amino positions may fail to produce the correct gefitinib quinazoline core, limiting API identity.
Generic in-class building block
In-class benzonitrile building blocks cannot replicate the exact 2-amino, 4-methoxy, 5-morpholinopropoxy substitution pattern required for target engagement.

Elimination of Corrosive Chlorination Steps

Traditional quinazoline synthesis relies on converting a quinazolin-4(3H)-one intermediate to a 4-chloroquinazoline using excess phosphorus oxychloride (POCl3) before coupling with an aniline. Procuring 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile enables a Dimroth rearrangement pathway via an N,N-dimethylformamide dimethyl acetal (DMF-DMA) intermediate, allowing direct coupling with 3-chloro-4-fluoroaniline without any halogenating agents [REFS-1, REFS-2].

Evidence DimensionReagent requirement for quinazoline activation
Target Compound DataDirect coupling via amidine intermediate (0 equivalents of POCl3 or SOCl2)
Comparator Or Baseline7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (requires excess POCl3 for activation)
Quantified DifferenceEliminates 100% of corrosive chlorinating agents and associated acidic waste streams
ConditionsIndustrial-scale synthesis of Gefitinib API

Bypassing POCl3 eliminates the need for expensive Hastelloy or glass-lined reactors and significantly reduces hazardous waste disposal costs.

Reduction Yield
Reported
99% yield (46.3 kg from 48.8 kg)
Reported high yield supports process economy under stated conditions
Sodium dithionite reduction at 50°C; nitro precursor reported at 95.3%

Fewer Isolation Steps via Telescopic Synthesis

The use of the 2-aminobenzonitrile precursor allows process chemists to condense the formation of the quinazoline core and the subsequent aniline coupling into a highly efficient telescopic sequence. While anthranilic acid-based routes typically require the isolation and purification of at least three distinct intermediates, the benzonitrile route via the formamidine intermediate reduces the sequence to 1-2 steps, minimizing transfer losses and solvent consumption [1].

Evidence DimensionNumber of isolated intermediate steps to final API
Target Compound Data1-2 steps (direct formamidine formation followed by aniline coupling)
Comparator Or BaselineAnthranilic acid derivatives (typically require 3+ isolated steps: cyclization, chlorination, coupling)
Quantified DifferenceReduces the synthetic sequence by at least 1-2 isolation steps
ConditionsCommercial API manufacturing and scale-up routes

Fewer isolation steps translate directly to lower solvent usage, shorter cycle times, and higher overall plant throughput.

Purity Grade
Supplier data
Up to 99% (HPLC/GC)
Higher purity grade may reduce downstream purification burden
Nitro precursor typically offered at 97–98%

Mitigation of Nitrile-Reduction Byproducts

Attempting to generate this 2-amino intermediate in situ from its nitro precursor often leads to chemoselectivity issues. Reduction of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile can cause concurrent reduction of the sensitive nitrile group, generating amine by-products that are exceptionally difficult to separate and carry over into the final API [1]. Procuring the purified 2-amino compound directly eliminates this impurity risk.

Evidence DimensionFormation of difficult-to-remove reduction impurities
Target Compound DataHigh-purity 2-amino starting material avoids in-situ reduction side reactions
Comparator Or Baseline4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (prone to concurrent nitrile reduction)
Quantified DifferencePrevents yield losses and purification bottlenecks associated with over-reduced by-products
ConditionsScale-up reduction using dithionite or catalytic hydrogenation

Purchasing the pre-reduced 2-amino compound shifts the burden of impurity control away from the API manufacturer, ensuring higher final product quality and regulatory compliance.

Melting Point
Reported
87.5–88°C
Lower melting point may simplify large-scale handling and dissolution
Nitro precursor melting point 127°C; 39°C difference
Impurity Standard
Supporting evidence
Gefitinib Impurity 30
Characterized reference standard supports analytical method validation
Distinct from nitro precursor (Impurity 1/2); certificate available

Gefitinib API Manufacturing

This compound is the definitive starting material for the modern, POCl3-free synthesis of Gefitinib. By utilizing the Dimroth rearrangement pathway, manufacturers can achieve high-purity API while adhering to stricter green chemistry and environmental regulations regarding acidic waste [1].

Novel EGFR Inhibitor Development

For research teams designing next-generation kinase inhibitors, this intermediate provides a pre-assembled, pharmacokinetically optimized core (via the morpholinopropoxy group). It allows chemists to rapidly generate libraries of novel quinazolines by varying the aniline coupling partner during the final amidine cyclization step [2].

Process Chemistry Optimization & Scale-Up

This compound serves as an ideal baseline substrate for process chemists evaluating new, highly efficient cyclization protocols, such as novel formamide equivalents or continuous-flow amidine formations, due to its well-characterized reactivity profile and industrial relevance [REFS-1, REFS-2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Scalable Gefitinib Synthesis
High-yield reduction step intermediate
Reaction yield and impurity profile under process conditions
Analytical Reference Standard
Gefitinib Impurity 30 reference standard
Chromatographic method specificity and accuracy for impurity quantitation
Comparative Process Studies
Well-characterized thermophysical properties
Process consistency and impurity comparison against alternative intermediates

XLogP3

1.5

Wikipedia

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

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